molecular formula C17H14ClN3O2S2 B2889225 2-[[5-(5-chloro-2-thiophenyl)-1,3,4-oxadiazol-2-yl]thio]-1-(3,4-dihydro-2H-quinolin-1-yl)ethanone CAS No. 850937-44-9

2-[[5-(5-chloro-2-thiophenyl)-1,3,4-oxadiazol-2-yl]thio]-1-(3,4-dihydro-2H-quinolin-1-yl)ethanone

Cat. No. B2889225
CAS RN: 850937-44-9
M. Wt: 391.89
InChI Key: GCKCILOHBDMBLH-UHFFFAOYSA-N
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Description

The compound “2-[[5-(5-chloro-2-thiophenyl)-1,3,4-oxadiazol-2-yl]thio]-1-(3,4-dihydro-2H-quinolin-1-yl)ethanone” is a complex organic molecule. It has a molecular formula of C17H14ClN3O2S2 and an average mass of 391.898 . This compound is a derivative of quinoline, which is a nitrogen-containing bicyclic compound .


Molecular Structure Analysis

The molecular structure of this compound includes several functional groups, such as a thiophene ring, an oxadiazole ring, and a quinoline ring . The InChI string for this compound is InChI=1S/C17H14ClN3O2S2/c18-14-8-7-13(25-14)16-19-20-17(23-16)24-10-15(22)21-9-3-5-11-4-1-2-6-12(11)21/h1-2,4,6-8H,3,5,9-10H2 .

Scientific Research Applications

Synthesis and Structural Characterization

A study by Zen, Chen, and Liu (2012) focused on synthesizing thiazolyl-pyrazoline derivatives containing the quinoline moiety, which is structurally related to the compound . The study detailed the synthesis process and the structural characterization of these compounds, providing insight into the molecular architecture and potential applications in chemical research (Zen, Chen, & Liu, 2012).

Bioactive Moieties and Antimicrobial Applications

Patel et al. (2012) explored the combination of bioactive moieties involving thiophene and quinolinyl oxadiazoles, akin to the compound . This study highlights the use of these compounds in antimicrobial applications, showcasing their potential in addressing microbial resistance (Patel, J. Patel, P. Kumari, & K. Chikhalia, 2012).

Potential Anti-Cancer Applications

A derivative of 3H-pyrrolo[3,2-f]quinoline, structurally related to the compound of interest, has shown promise as an anti-cancer agent, as per a study by Via et al. (2008). This compound exhibited antiproliferative activity by intercalating with DNA and inhibiting DNA topoisomerase II, suggesting a potential application in cancer research (Via, Gia, Gasparotto, & Ferlin, 2008).

Heterocyclic Synthesis in Medicinal Exploration

Salem et al. (2021) reviewed the use of compounds like 1-(4-substituted-aminophenyl)ethanones in heterocyclic synthesis, which is relevant to the synthesis and application of the compound . The review emphasizes the biological and medicinal exploration of these compounds, providing a broad overview of their potential applications (Salem, Helal, Alzahrani, & Gouda, 2021).

Synthesis, Characterization, and Antimicrobial Properties

Research by Sarojini et al. (2010) involved synthesizing and characterizing new 2,5-dichloro thienyl substituted thiazole derivatives. The study also included antimicrobial activity screening, which is pertinent to understanding the biological applications of similar compounds (Sarojini, Krishna, Darshanraj, Bharath, & Manjunatha, 2010).

Future Directions

The future directions for research on this compound could involve further investigation into its synthesis, chemical reactions, mechanism of action, and potential applications. Given the biological activities reported for similar compounds, this compound could be a potential candidate for drug development .

properties

IUPAC Name

2-[[5-(5-chlorothiophen-2-yl)-1,3,4-oxadiazol-2-yl]sulfanyl]-1-(3,4-dihydro-2H-quinolin-1-yl)ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H14ClN3O2S2/c18-14-8-7-13(25-14)16-19-20-17(23-16)24-10-15(22)21-9-3-5-11-4-1-2-6-12(11)21/h1-2,4,6-8H,3,5,9-10H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GCKCILOHBDMBLH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=CC=CC=C2N(C1)C(=O)CSC3=NN=C(O3)C4=CC=C(S4)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H14ClN3O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

391.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-[[5-(5-chloro-2-thiophenyl)-1,3,4-oxadiazol-2-yl]thio]-1-(3,4-dihydro-2H-quinolin-1-yl)ethanone
Reactant of Route 2
Reactant of Route 2
2-[[5-(5-chloro-2-thiophenyl)-1,3,4-oxadiazol-2-yl]thio]-1-(3,4-dihydro-2H-quinolin-1-yl)ethanone
Reactant of Route 3
Reactant of Route 3
2-[[5-(5-chloro-2-thiophenyl)-1,3,4-oxadiazol-2-yl]thio]-1-(3,4-dihydro-2H-quinolin-1-yl)ethanone
Reactant of Route 4
Reactant of Route 4
2-[[5-(5-chloro-2-thiophenyl)-1,3,4-oxadiazol-2-yl]thio]-1-(3,4-dihydro-2H-quinolin-1-yl)ethanone
Reactant of Route 5
Reactant of Route 5
2-[[5-(5-chloro-2-thiophenyl)-1,3,4-oxadiazol-2-yl]thio]-1-(3,4-dihydro-2H-quinolin-1-yl)ethanone
Reactant of Route 6
Reactant of Route 6
2-[[5-(5-chloro-2-thiophenyl)-1,3,4-oxadiazol-2-yl]thio]-1-(3,4-dihydro-2H-quinolin-1-yl)ethanone

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